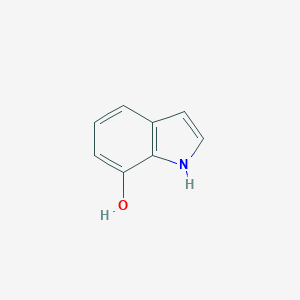







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([O:10]CC2C=CC=CC=2)=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:18][C:19](=O)C(O)=O)([O-])=O>[Pd].C(O)(=O)C>[OH:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:4]=1[NH:1][CH:19]=[CH:18]2
|


|
Name
|
2-nitro-3-benzyloxyphenylpyruvic acid
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1OCC1=CC=CC=C1)CC(C(=O)O)=O
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
220 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The remaining material is dissolved in glycerol
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |